5-Cycloheptyl-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one
Overview
Description
Biologically active, potent, selective and non-competitive antagonist of mGluR1 and mGluR5.
A-794278 is a bioactive chemical.
Scientific Research Applications
1. Chemical Structure and Synthesis
The title compound, a derivative of 1,2,4-triazine, has been synthesized and analyzed in various studies. Its molecular structure, consisting of three fused rings including a cyclohexenone, a central cycloheptene, and a benzene ring, has been determined through X-ray crystallography and other analytical techniques (Razak et al., 2011).
2. Biological Activities
Research into similar compounds, such as thiazolidinone derivatives, has demonstrated antimicrobial properties against various bacterial and fungal strains. These findings suggest potential applications in developing new antimicrobial agents (Patel, Kumari, & Patel, 2012).
3. Synthesis Methodologies
Advanced synthesis methodologies, like microwave-assisted synthesis, have been utilized for similar triazine derivatives. These methods offer advantages in terms of speed and efficiency compared to traditional techniques (Gobis & Foks, 2010).
4. Potential in Drug Development
Related compounds, such as benzo[c]cyclohepta[d]pyrimidin-4-ones, have shown potent antitumor activity against specific cancer cell lines, indicating the potential of similar structures in anticancer drug development (Edrees & Farghaly, 2017).
5. Heterocyclic Chemistry
The compound belongs to a class of chemicals involved in the study of heterocyclic chemistry, particularly focusing on the synthesis and analysis of novel heterocyclic compounds with potential biological activities. This field is crucial for the discovery of new therapeutic agents and materials (Dalloul, 2011).
properties
IUPAC Name |
5-cycloheptyl-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-21(2)13-9-10-19-17-14(13)15-16(24-17)18(23)22(11-20-15)12-7-5-3-4-6-8-12/h9-12H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOADNNTWYZOWNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C3=C(C(=O)N(C=N3)C4CCCCCC4)SC2=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cycloheptyl-9-(dimethylamino)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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